REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)O.F[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[CH:11]=1.[C:17](=[O:20])([O-])[O-].[K+].[K+]>CN1CCN(C)C1=O>[F:16][C:12]1[CH:11]=[C:10]([CH:15]=[CH:14][CH:13]=1)[O:5][C:4]1[CH:6]=[CH:7][CH:8]=[C:1]([O:20][C:17]2[CH:15]=[CH:10][CH:11]=[C:12]([F:16])[CH:13]=2)[CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
76.4 g
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Type
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reactant
|
Smiles
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C1(O)=CC(O)=CC=C1
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Name
|
|
Quantity
|
382 g
|
Type
|
reactant
|
Smiles
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FC1=CC(=CC=C1)F
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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CN1C(N(CC1)C)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
220 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the autoclave was closed
|
Type
|
CUSTOM
|
Details
|
Then, the reaction vessel was purged with nitrogen
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Type
|
STIRRING
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Details
|
The contents in the reaction vessel were stirred for 20 hours
|
Duration
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20 h
|
Type
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TEMPERATURE
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Details
|
under heating at 220° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to separate a salt
|
Type
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ADDITION
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Details
|
To the resulting filtrate, 1 liter of toluene and 2 liters of water were added
|
Type
|
CUSTOM
|
Details
|
Then, liquid separation
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Type
|
CUSTOM
|
Details
|
to obtain an organic phase
|
Type
|
WASH
|
Details
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The organic phase was washed with 1 liter of a 5% sodium hydroxide aqueous solution
|
Type
|
WASH
|
Details
|
washed with 1 liter of water
|
Type
|
DISTILLATION
|
Details
|
The solvent and the starting difluorobenzene were distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The resulting crude compound was purified by vacuum distillation (bp 190° C./6.5 hPa)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(OC2=CC(=CC=C2)OC2=CC(=CC=C2)F)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.365 mol | |
AMOUNT: MASS | 109 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |